

Technical Guide: DL-2-Aminohexanoic acid-d9

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Compound of Interest

Compound Name: DL-2-Aminohexanoic acid-d9

Cat. No.: B12297883

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DL-2-Aminohexanoic acid-d9**, a deuterated analog of DL-norleucine. This isotopically labeled compound is a valuable tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantification. This guide covers its chemical properties, synthesis, analytical methodologies, and applications.

Core Data Presentation

The key properties of **DL-2-Aminohexanoic acid-d9** and its unlabeled counterpart are summarized below for easy comparison.

Property	DL-2-Aminohexanoic acid-d9	DL-2-Aminohexanoic acid (DL-Norleucine)
CAS Number	2243004-88-6[1][2]	616-06-8[3][4][5][6]
Molecular Formula	CD ₃ (CD ₂) ₃ CH(NH ₂)COOH[1][7]	CH ₃ (CH ₂) ₃ CH(NH ₂)COOH[5]
Molecular Weight	140.23 g/mol [1]	131.17 g/mol [5]
Isotopic Enrichment	Typically ≥98 atom % D[1][8]	Not Applicable
Synonyms	DL-Norleucine-d9, DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid[1][9]	(±)-2-Aminocaproic acid, 2-Aminohexanoic acid[5]

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of **DL-2-Aminohexanoic acid-d9**. These protocols are based on established methods for the deuteration and analysis of amino acids.

Synthesis of DL-2-Aminohexanoic acid-d9 via Iridium-Catalyzed Hydrogen Isotope Exchange

This protocol describes a method for the deuteration of DL-2-Aminohexanoic acid using an iridium catalyst. This hydrogen isotope exchange (HIE) reaction is an efficient method for incorporating deuterium into organic molecules.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- DL-2-Aminohexanoic acid (DL-Norleucine)
- $[\text{Ir}(\text{cod})(\text{NHC})\text{Cl}]$ (or a similar Iridium(I) catalyst)
- Deuterium oxide (D_2O , 99.9 atom % D)
- Anhydrous tetrahydrofuran (THF)
- Argon gas
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Schlenk flask and line

Procedure:

- To a Schlenk flask under an argon atmosphere, add DL-2-Aminohexanoic acid and the iridium catalyst (typically 1-5 mol%).
- Add a solvent system of anhydrous THF and deuterium oxide. The ratio can be optimized, but a 1:1 mixture is a common starting point.
- Seal the flask and heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized (e.g., 80-100 °C for 12-24 hours).
- Monitor the reaction progress by taking small aliquots and analyzing them by ^1H NMR or mass spectrometry to determine the extent of deuterium incorporation.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield **DL-2-Aminohexanoic acid-d9**.
- Confirm the final product's identity and isotopic enrichment using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

Quantitative Analysis of DL-2-Aminohexanoic Acid using DL-2-Aminohexanoic acid-d9 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of DL-2-Aminohexanoic acid in a biological matrix (e.g., plasma) using **DL-2-Aminohexanoic acid-d9** as an internal standard.

[\[1\]](#)[\[5\]](#)

Materials:

- **DL-2-Aminohexanoic acid-d9** (as internal standard)
- Biological matrix (e.g., plasma)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)
- Vortex mixer
- Centrifuge
- LC-MS/MS system with an appropriate column (e.g., C18 or HILIC)

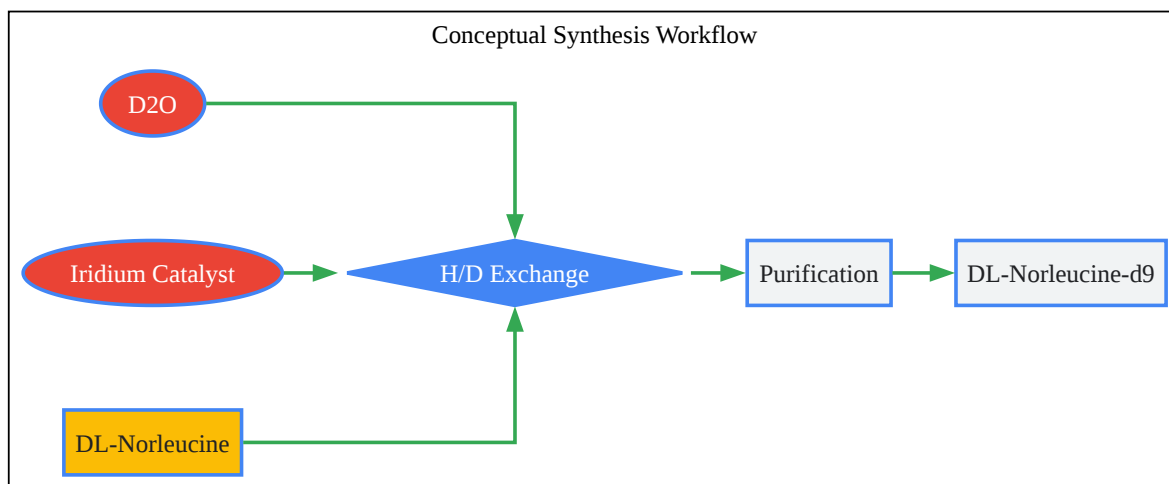
Procedure:

- Sample Preparation:
 - Thaw biological samples on ice.
 - To a known volume of the sample (e.g., 50 μ L), add a known amount of the **DL-2-Aminohexanoic acid-d9** internal standard solution.
 - Add a protein precipitation agent (e.g., 200 μ L of cold acetonitrile).
 - Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
 - Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:

- Inject the prepared sample onto the LC system.
- Separate the analyte and internal standard from other matrix components using a suitable chromatographic gradient. For example, with a C18 column, a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) can be used.
- Mass Spectrometric Detection:
 - Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the unlabeled analyte and the deuterated internal standard.
 - For DL-2-Aminohexanoic acid: Monitor the transition from its protonated molecular ion $[M+H]^+$ to a characteristic product ion.
 - For **DL-2-Aminohexanoic acid-d9**: Monitor the transition from its protonated molecular ion $[M+H]^+$ (which will be 9 Da higher than the unlabeled analyte) to its corresponding product ion.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard.
 - Quantify the concentration of the analyte in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

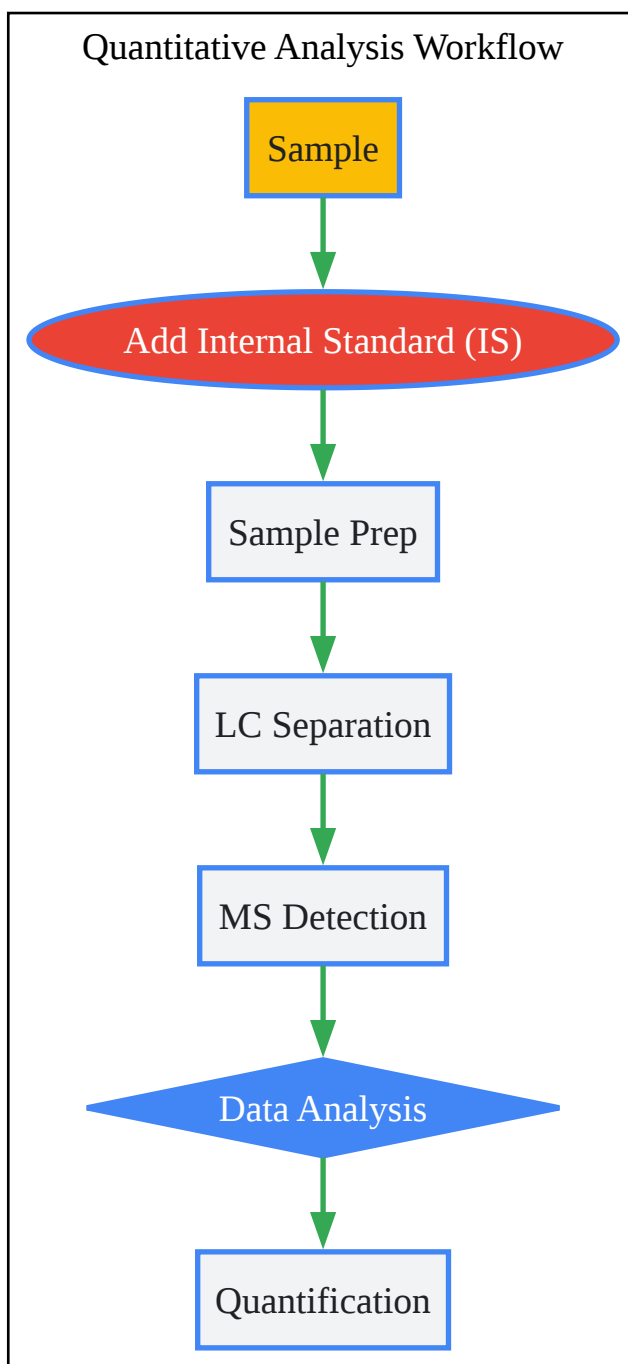
Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of **DL-2-Aminohexanoic acid-d9**.



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Caption: Conceptual workflow for the synthesis of **DL-2-Aminohexanoic acid-d9**.



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Caption: General workflow for quantitative analysis using a deuterated internal standard.

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